Mal-PEG8-t-butyl ester

ADC Linker PEG Length Pharmacokinetics

Mal-PEG8-t-butyl ester (CAS 2055048-43-4) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker, comprising an 8-unit PEG chain (PEG8) terminated with a maleimide group for thiol-specific conjugation and a t-butyl ester-protected carboxylic acid. It is widely utilized as a PROTAC (Proteolysis Targeting Chimera) linker and a non-cleavable ADC linker component.

Molecular Formula C27H47NO12
Molecular Weight 577.7 g/mol
CAS No. 2055048-43-4
Cat. No. B608854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG8-t-butyl ester
CAS2055048-43-4
SynonymsMal-PEG8-t-butyl ester
Molecular FormulaC27H47NO12
Molecular Weight577.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H47NO12/c1-27(2,3)40-26(31)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-24(29)4-5-25(28)30/h4-5H,6-23H2,1-3H3
InChIKeyHAOLDMZFBZWLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG8-t-butyl ester (CAS 2055048-43-4): A Standard PEG8 Linker for PROTAC and ADC Synthesis


Mal-PEG8-t-butyl ester (CAS 2055048-43-4) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker, comprising an 8-unit PEG chain (PEG8) terminated with a maleimide group for thiol-specific conjugation and a t-butyl ester-protected carboxylic acid . It is widely utilized as a PROTAC (Proteolysis Targeting Chimera) linker and a non-cleavable ADC linker component . The PEG8 spacer confers high aqueous solubility and flexibility, while the t-butyl ester serves as an acid-labile protecting group, enabling orthogonal deprotection and subsequent amide coupling .

Why Mal-PEG8-t-butyl ester Cannot Be Casually Substituted by Other PEG-Length or Functional Analogs


Substituting Mal-PEG8-t-butyl ester with a PEG4, PEG6, or PEG12 analog, or with a deprotected acid variant, is not a straightforward exchange. The PEG chain length is a critical conformational tuner in PROTACs and ADCs, directly impacting ternary complex formation, solubility, aggregation propensity, and in vivo pharmacokinetics [1]. The t-butyl ester protecting group is essential for maintaining stability and solubility during multi-step synthetic routes; its premature removal or substitution with a free acid can lead to unwanted side reactions and altered physicochemical properties . The specific combination of a PEG8 spacer and an acid-labile t-butyl ester provides a unique balance of reach, flexibility, and synthetic orthogonality that is not simultaneously offered by its closest comparators .

Quantitative Differentiation of Mal-PEG8-t-butyl ester: PEG Length, Solubility, and Stability Data


PEG8 Length Optimizes ADC Pharmacokinetics and Anti-Tumor Activity Compared to PEG4 and PEG12

In a study evaluating cleavable pendant-type PEG linkers for ADCs, conjugates prepared with a PEG8 linker demonstrated superior pharmacokinetic (PK) profiles and in vivo anti-tumor activity compared to those with PEG4 linkers [1]. Specifically, DAR8-ADCs with PEG8 and PEG12 showed better PK than DAR8-ADC with PEG4 and the control DAR4-ADC without PEG [1]. In vivo, DAR8-ADCs with PEG8 and PEG12 exhibited stronger anti-tumor activity, correlating with the improved PK profiles [1].

ADC Linker PEG Length Pharmacokinetics

PEG8 Confers Optimal Conformational Flexibility for PROTAC Ternary Complex Formation

PEG4, PEG6, and PEG8 linkers are considered the 'gold standard' in PROTAC design because they provide a discrete and predictable set of end-to-end distances and flexibilities [1]. PEG4 acts as a near-rigid spacer for sterically congested pockets, while PEG6 offers a compromise [1]. Critically, PEG8 provides additional 'breathing room' and 'shock-absorber' flexibility to accommodate large domain rearrangements, which can enhance ternary complex residence time by up to an order of magnitude compared to shorter PEG homologs [1].

PROTAC Linker PEG Length Conformational Flexibility

t-Butyl Ester Provides Orthogonal Acid-Labile Protection Compared to Unprotected Mal-PEG8-acid

Mal-PEG8-t-butyl ester features a t-butyl ester protecting group that can be selectively deprotected under acidic conditions (e.g., TFA) to reveal a free carboxylic acid for subsequent amide coupling . In contrast, the analogous compound Mal-PEG8-acid (CAS 1818294-46-0) lacks this protection, making it unsuitable for multi-step syntheses where the carboxylic acid must remain latent . The t-butyl ester also enhances the compound's solubility in organic solvents and improves its stability during storage and handling .

Protecting Group t-Butyl Ester Bioconjugation

PEG8 Spacer Confers High Aqueous Solubility and Reduces ADC Aggregation

In the evaluation of pendant-type PEG linkers for ADCs, increasing PEG chain length from PEG4 to PEG8 and PEG12 led to a decrease in overall hydrophobicity as confirmed by HIC analysis [1]. Stability studies showed that aggregate content decreased with increasing PEG length, with PEG8 and PEG12 linkers demonstrating superior performance [1]. Mal-PEG8-t-butyl ester itself is reported to be soluble in water and common organic solvents like DMSO (up to ~100 mg/mL), DMF, and DCM .

ADC Linker PEG8 Solubility

Monodisperse PEG8 Provides Reproducible Conjugation Outcomes Compared to Polydisperse PEG

Mal-PEG8-t-butyl ester is a monodisperse PEG compound with a defined molecular weight of 577.66 g/mol and exactly 8 ethylene glycol repeat units . This contrasts with polydisperse PEG reagents, which consist of a mixture of chain lengths. The use of monodisperse PEG linkers like Mal-PEG8-t-butyl ester ensures precise control over linker length and conjugation stoichiometry, leading to more reproducible and well-characterized bioconjugates [1].

Monodisperse PEG Bioconjugation Reproducibility

Optimal Application Scenarios for Mal-PEG8-t-butyl ester in Bioconjugation and Drug Development


PROTAC Linker Optimization: Screening PEG4, PEG6, and PEG8 Homologs for Target Degradation Efficiency

In the early stages of PROTAC development, medicinal chemists routinely synthesize a small library of PROTACs differing only in the PEG linker length (e.g., PEG4, PEG6, and PEG8) to identify the optimal spacer for recruiting an E3 ligase to a specific target protein [1]. Mal-PEG8-t-butyl ester serves as the key building block for the PEG8 variant. Its monodisperse nature and orthogonal protecting groups allow for rapid, parallel synthesis of these analogs, enabling structure-activity relationship (SAR) studies to pinpoint the ideal linker length for maximal degradation efficiency .

Synthesis of High-DAR ADCs with Improved Pharmacokinetic Properties

When developing antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR), the hydrophobicity of the payload can cause aggregation and poor pharmacokinetics. Mal-PEG8-t-butyl ester can be incorporated as a hydrophilic spacer within the linker-payload construct. Evidence shows that PEG8-containing linkers significantly reduce ADC hydrophobicity and aggregation compared to PEG4 linkers, while also improving in vivo PK and anti-tumor activity [2]. This linker is therefore a strategic choice for formulating stable, high-DAR ADCs with superior therapeutic indices.

Multi-Step Bioconjugation Requiring Orthogonal Carboxylic Acid Protection

In complex bioconjugation schemes—such as the synthesis of peptide-drug conjugates, targeted imaging probes, or heterotrifunctional linkers—the carboxylic acid group must often be protected during initial conjugation steps and then selectively deprotected for a subsequent reaction. Mal-PEG8-t-butyl ester is uniquely suited for this purpose. Its maleimide group can first be used to attach the linker to a thiol-containing biomolecule (e.g., a cysteine-engineered antibody or peptide). The t-butyl ester remains stable during this step and can be cleaved under mild acidic conditions to reveal a free acid for final amide bond formation with an amine-containing payload or targeting ligand .

Preparation of Well-Defined Bioconjugates for Analytical and Preclinical Studies

For applications requiring rigorous characterization and batch-to-batch reproducibility, such as in preclinical development or analytical method validation, the use of a monodisperse PEG linker is essential. Mal-PEG8-t-butyl ester's exact molecular weight and defined structure ensure that the resulting bioconjugate is a homogeneous molecular entity, not a mixture. This simplifies LC-MS analysis, facilitates accurate determination of drug-loading, and provides more reliable data in pharmacokinetic and toxicology studies compared to conjugates prepared with polydisperse PEG reagents [3].

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